Methyl alpha,3-dimethyltyrosinate
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Overview
Description
Methyl alpha,3-dimethyltyrosinate is a chemical compound with the molecular formula C12H18ClNO3. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl alpha,3-dimethyltyrosinate typically involves the esterification of alpha,3-dimethyltyrosine. One common method includes the reaction of alpha,3-dimethyltyrosine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha,3-dimethyltyrosinate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tyrosine derivatives.
Scientific Research Applications
Methyl alpha,3-dimethyltyrosinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl alpha,3-dimethyltyrosinate involves its interaction with specific enzymes and receptors in biological systems. It is known to inhibit certain enzymes involved in amino acid metabolism, thereby affecting various metabolic pathways. The compound’s molecular targets include enzymes such as tyrosine hydroxylase and aromatic amino acid decarboxylase .
Comparison with Similar Compounds
Similar Compounds
- Alpha-methyltyrosine
- DL-alpha-methyl-m-tyrosine
- DL-threonine methyl ester hydrochloride
Uniqueness
Methyl alpha,3-dimethyltyrosinate is unique due to its specific substitution pattern on the tyrosine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
CAS No. |
23365-29-9 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H17NO3/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3/h4-6,14H,7,13H2,1-3H3 |
InChI Key |
IJHKPBBVCNYJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O |
Origin of Product |
United States |
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